BenchChemオンラインストアへようこそ!

5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-

Medicinal Chemistry Physicochemical Profiling Drug Design

5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- (CAS 61194-90-9) is a 4-(aminomethyl)-substituted isoxazol-5(2H)-one, belonging to the Mannich base subclass of isoxazolone heterocycles. The compound has a molecular formula of C12H14N2O2, a molecular weight of 218.25 g/mol, and a computed XLogP3-AA value of 1.8.

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 61194-90-9
Cat. No. B12877245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-
CAS61194-90-9
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(NOC1=O)C2=CC=CC=C2
InChIInChI=1S/C12H14N2O2/c1-14(2)8-10-11(13-16-12(10)15)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3
InChIKeyIRRXNFSOFBZTAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- (CAS 61194-90-9): Core Identity and Procurement Context


5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- (CAS 61194-90-9) is a 4-(aminomethyl)-substituted isoxazol-5(2H)-one, belonging to the Mannich base subclass of isoxazolone heterocycles.[1] The compound has a molecular formula of C12H14N2O2, a molecular weight of 218.25 g/mol, and a computed XLogP3-AA value of 1.8.[1] It is commercially available as a research chemical with a typical purity of 97%. This compound is primarily utilized as a synthetic building block in the preparation of glutamate AMPA receptor agonist analogues related to the natural product TAN-950A.[2]

Why Generic Substitution Fails: Structural and Reactivity Differentiation of 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-


Procurement of this compound by solely filtering for '4-substituted 3-phenylisoxazolone' carries a high risk of acquiring a functionally distinct chemical entity. The most structurally proximate analog, 4-[(dimethylamino)methylene]-3-phenyl-5(4H)-isoxazolone (CAS 5272-46-8), differs fundamentally in the oxidation state at the 4-position side chain. The target compound (CAS 61194-90-9) possesses a saturated dimethylaminomethyl group (–CH2–N(CH3)2) bonded to an sp³ carbon, whereas CAS 5272-46-8 contains an unsaturated dimethylaminomethylene group (=CH–N(CH3)2) attached to an sp² carbon, resulting in a conjugated enone system.[1] This single-bond saturation difference alters molecular geometry, electronic distribution, and chemical reactivity—the saturated form presents a higher hydrogen bond donor count (1 vs. 0 predicted) and different tautomeric equilibrium behavior characteristic of 5(2H)-isoxazolones as opposed to 5(4H)-isoxazolones.[1] These distinctions directly affect suitability for specific synthetic sequences, such as those requiring nucleophilic displacement of the amino group rather than conjugate addition to an α,β-unsaturated carbonyl system.

Quantitative Differentiation Evidence for 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- (CAS 61194-90-9) Against Key Analogs


Saturated vs. Unsaturated Side Chain: Molecular Topology and Hydrogen Bond Donor Capacity

The target compound (CAS 61194-90-9) possesses a saturated 4-(dimethylaminomethyl) substituent, giving it one hydrogen bond donor (the N–H of the isoxazolone ring), in contrast to the unsaturated methylene analog (CAS 5272-46-8) which has zero computed hydrogen bond donors due to the absence of an N–H proton in its dominant 5(4H)-isoxazolone tautomer.[1] This differentiation is critical for structure-based drug design and biological target interaction screening.

Medicinal Chemistry Physicochemical Profiling Drug Design

Tautomeric Form Differentiation: 5(2H)-Isoxazolone vs. 5(4H)-Isoxazolone Stability

Isoxazolone Mannich bases derived from 3-aryl-2-isoxazolin-5-ones, such as the target compound, exist in three tautomeric modifications, as demonstrated by spectral data.[1] This tautomeric behavior is distinct from the 5(4H)-isoxazolone core of CAS 5272-46-8, which predominantly exists in a single tautomeric form stabilized by the exocyclic double bond conjugation. The 5(2H)-isoxazolone tautomer provides a nucleophilic N–H site available for further functionalization, which the methylene analog lacks.

Heterocyclic Chemistry Tautomerism Reactivity Prediction

Computed Lipophilicity Differentiation for CNS Drug Design Scoring

The target compound has a computed XLogP3-AA value of 1.8, reflecting moderate lipophilicity suitable for balancing solubility and membrane permeability.[1] The morpholine-containing analog 4-(morpholin-4-ylmethyl)-3-phenyl-2H-isoxazol-5-one (CAS 61194-89-6), bearing a more polar morpholine ring, would be expected to exhibit a lower logP (estimated ~1.0–1.3 based on heteroatom contribution), altering its blood-brain barrier penetration potential and aqueous solubility profile.

CNS Drug Discovery ADME Prediction Lipophilicity

Rotatable Bond Flexibility and Conformational Entropy Cost Upon Target Binding

The target compound has three rotatable bonds (computed by Cactvs 3.4.8.24).[1] This compares favorably to the morpholinyl analog (CAS 61194-89-6), which has an estimated four rotatable bonds due to the additional morpholine ring flexibility. The reduction by one rotatable bond lowers the conformational entropy penalty upon binding to a biological target, potentially enhancing binding free energy if the bioactive conformation is accessible.

Ligand Efficiency Conformational Analysis Structure-Based Design

Validated Synthetic Utility as a Precursor to TAN-950A Glutamate Receptor Agonist Analogues

Isoxazolone Mannich bases, structurally represented by the target compound, have been demonstrated to react with acetylaminomalonate to yield racemic analogues of the antifungal antibiotic and glutamate AMPA receptor agonist TAN-950A.[1] This synthetic pathway has been validated and published, providing a proven application route. While the methylene analog (CAS 5272-46-8) is also a Mannich base, its unsaturated character makes it susceptible to conjugate addition pathways that compete with the desired nucleophilic displacement, potentially complicating reaction outcomes.

Synthetic Methodology AMPA Receptor Agonists Natural Product Analogue Synthesis

Best-Fit Application Scenarios for 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl- (CAS 61194-90-9)


Synthesis of Glutamate AMPA Receptor Agonist Libraries for Neuroscience Research

Research groups synthesizing analogues of the natural product TAN-950A for AMPA receptor structure-activity relationship (SAR) studies should procure this compound as a key intermediate. Its saturated 4-(dimethylaminomethyl) group enables clean nucleophilic displacement with acetylaminomalonate to access racemic amino acid-isoxazolone conjugates, as validated in the published synthetic route.[2] The methylene analog (CAS 5272-46-8) is less suitable due to competing conjugate addition reactivity, which reduces yield and complicates purification.

Diversity-Oriented Synthesis Utilizing Tautomeric Reactivity of the 5(2H)-Isoxazolone Core

For medicinal chemistry groups engaged in diversity-oriented synthesis, this compound's three-tautomer system (characteristic of 3-aryl-isoxazolone Mannich bases)[2] provides multiple reactive sites for chemoselective functionalization—alkylation at N-2, acylation at the 4-position enolic oxygen, and Mannich base displacement at the 4-aminomethyl carbon. This tautomeric richness is absent in the 5(4H)-isoxazolone methylene analog, which exists predominantly in a single tautomeric state. The compound thus enables the generation of structurally diverse compound libraries from a single starting material.

Fragment-Based Drug Discovery (FBDD) Screening with Favorable Physicochemical Descriptors

With a molecular weight of 218.25 Da, an XLogP3 of 1.8, one hydrogen bond donor, and only three rotatable bonds,[2] this compound falls within fragment-like chemical space (Rule of Three compliant). Its physicochemical profile is more favorable for fragment screening libraries than the morpholine analog (CAS 61194-89-6), which has higher molecular weight and greater flexibility. Procurement of this compound for fragment library assembly enables efficient exploration of isoxazolone-based chemical space in target-based screening campaigns.

Building Block for 1,3-Oxazin-6-one Heterocycle Synthesis via Dihalocompound Reaction

5(2H)-Isoxazolones have been reported to react with 1,1-dihalocompounds in the presence of a base to afford 1,3-oxazin-6-ones.[2] The N–H proton of the 5(2H)-isoxazolone tautomer is essential for the initial deprotonation step in this ring-expansion sequence. The target compound, bearing this N–H, is directly compatible with this transformation, whereas the 5(4H)-isoxazolone analog (CAS 5272-46-8) would require additional synthetic manipulation to install the requisite nucleophilic nitrogen. For synthetic chemistry groups building heterocyclic compound collections, this eliminates a protection/deprotection or tautomer interconversion step.

Quote Request

Request a Quote for 5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-phenyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.